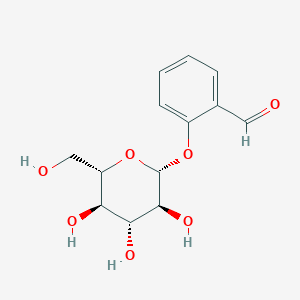

![molecular formula C16H13ClO2S B031653 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene CAS No. 103597-06-4](/img/structure/B31653.png)

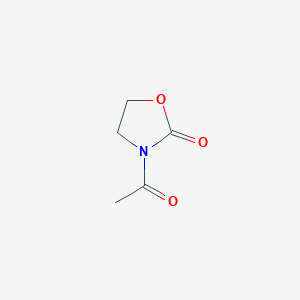

3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Descripción general

Descripción

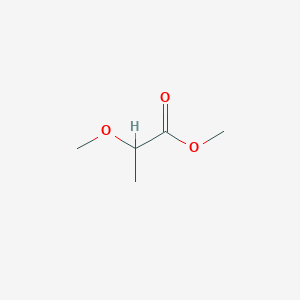

3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is an intermediate in the synthesis of nonsteroidal, selective estrogen receptor modulator (SERM), Raloxifene . It has a molecular weight of 304.79 and a molecular formula of C16H13ClO2S .

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene core, which is a five-membered heteroaromatic ring containing a sulfur atom . The compound also contains methoxy groups and a chloro group attached to the benzothiophene core .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene are not detailed in the search results, thiophene and its derivatives are known to be involved in a wide range of reactions. They are used as intermediates in the synthesis of various biologically and pharmacologically active molecules .Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.79 and a molecular formula of C16H13ClO2S . It appears as a white solid and is slightly soluble in acetonitrile and DMSO .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Compounds like 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide show potential as anti-inflammatory agents, with applications in pharmaceuticals and food additives (Moloney, 2000).

Agricultural Applications

Certain derivatives, such as 4-methoxybenzo[b]thienyl-3-acetic acid, have been found to significantly enhance plant growth, indicating potential use in agriculture (Schuetz & Titus, 1967).

Antimicrobial Properties

Benzo[b]thiophene acylhydrazones exhibit potential as antimicrobial agents against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022).

Organic Synthesis and Drug Discovery

The synthesis of oxadiazoles, thiadiazoles, and triazoles from benzo[b]thiophene derivatives highlights their potential in organic synthesis and drug discovery (Sharba et al., 2005).

Photochemical Applications

The photo-reorganization of certain benzo[b]thiophene derivatives in methanol under UV light can yield angular pentacyclic compounds, indicating potential for photochemical studies (Dalal et al., 2017).

Antidepressant Drugs

New dual antidepressant drugs exhibiting good 5-HT1A receptor and serotonin transporter activities, derived from benzo[b]thiophene, show potential in treating depression (Orus et al., 2002).

Synthetic Chemistry

The Pd-catalyzed Sonogashira type cross-coupling reaction of 2-substituted benzo[b]thiophenes highlights their utility in synthetic chemistry, potentially as cannabinoid receptor ligands (Chen et al., 2017).

Tuning Optical Properties in Polymers

Postfunctionalization of poly(3-hexylthiophene) (P3HT) with benzo[b]thiophene derivatives enables the tuning of optical properties and enhancing solid-state emission (Li et al., 2002).

Direcciones Futuras

The future directions for this compound could involve further exploration of its use as an intermediate in the synthesis of various pharmaceuticals, particularly selective estrogen receptor modulators (SERMs) like Raloxifene . Additionally, research could be conducted to explore other potential applications of this compound in medicinal chemistry and material science.

Propiedades

IUPAC Name |

3-chloro-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWOVHJKUHVFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

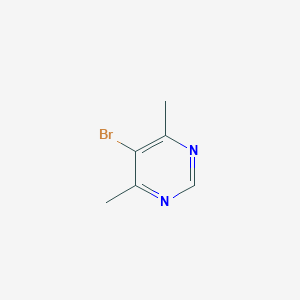

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

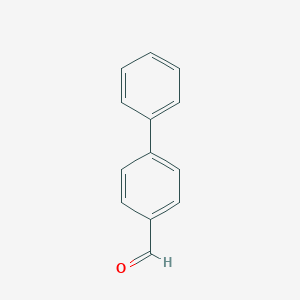

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

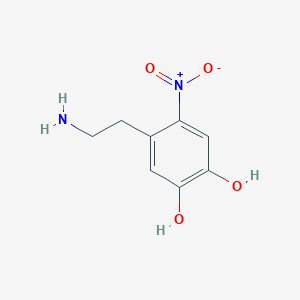

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)